molecular formula C16H16ClNO B11794545 6-Chloro-3-(4-ethylphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine

6-Chloro-3-(4-ethylphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine

Cat. No.: B11794545
M. Wt: 273.75 g/mol
InChI Key: NKPUKYMBQRYHEQ-UHFFFAOYSA-N
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Description

6-Chloro-3-(4-ethylphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine is a heterocyclic compound that belongs to the oxazine family. This compound features a six-membered ring containing both oxygen and nitrogen atoms, fused with a benzene ring. The presence of a chlorine atom and an ethyl-substituted phenyl group adds to its unique chemical structure, making it a subject of interest in various fields of research.

Preparation Methods

The synthesis of 6-Chloro-3-(4-ethylphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine typically involves the condensation of 2-aminophenol with 4-ethylbenzaldehyde in the presence of a chlorinating agent. The reaction is carried out under basic conditions, often using sodium hydroxide or potassium carbonate as the base. The reaction mixture is then heated to facilitate the formation of the oxazine ring.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

6-Chloro-3-(4-ethylphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxazine N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the oxazine ring can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of amines.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents used in these reactions include hydrogen peroxide, lithium aluminum hydride, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-Chloro-3-(4-ethylphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a pharmacological agent, particularly in the development of new drugs with improved efficacy and reduced side effects.

    Industry: It is used in the production of dyes, pigments, and other materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 6-Chloro-3-(4-ethylphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may exert its effects by inducing apoptosis or inhibiting cell proliferation through various signaling pathways.

Comparison with Similar Compounds

Similar compounds to 6-Chloro-3-(4-ethylphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine include other oxazine derivatives such as:

Compared to these compounds, this compound stands out due to its unique substitution pattern, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H16ClNO

Molecular Weight

273.75 g/mol

IUPAC Name

6-chloro-3-(4-ethylphenyl)-3,4-dihydro-2H-1,4-benzoxazine

InChI

InChI=1S/C16H16ClNO/c1-2-11-3-5-12(6-4-11)15-10-19-16-8-7-13(17)9-14(16)18-15/h3-9,15,18H,2,10H2,1H3

InChI Key

NKPUKYMBQRYHEQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2COC3=C(N2)C=C(C=C3)Cl

Origin of Product

United States

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